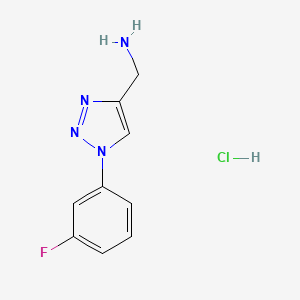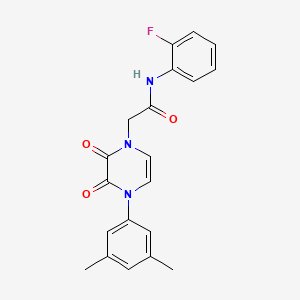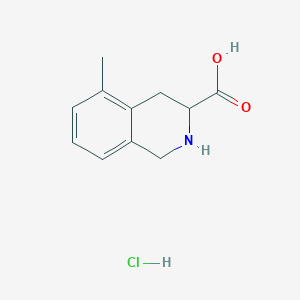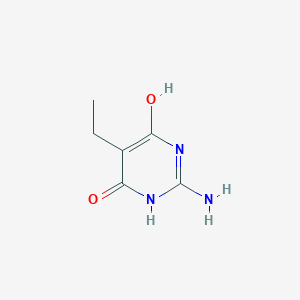
(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of methanamine, which is an organic compound with the formula NH2CH3. It contains a triazole ring, which is a type of heterocyclic ring structure found in a variety of biologically active compounds. The presence of the fluorophenyl group suggests that this compound could have unique properties due to the electronegativity of fluorine .
Scientific Research Applications
Neurokinin-1 Receptor Antagonist
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has been identified as a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist with significant solubility in water. This compound demonstrates promising pre-clinical efficacy in tests relevant to clinical applications in emesis (vomiting) and depression, showcasing its potential in addressing these conditions (Harrison et al., 2001).
Chiral Discrimination
The compound has been studied for its chiral discrimination capabilities, specifically the separation of its enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The retention and enantioselectivity of the enantiomers are influenced by various interactions, including hydrogen bonds and inclusion in amylose carbamate chains. This suggests its potential application in chromatography and related analytical techniques (Bereznitski et al., 2002).
Antimicrobial Activity
Several derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal organisms, indicating their potential in the development of new antimicrobial agents (Nagamani et al., 2018).
Structural Characterization
The compound has been a subject of structural characterization studies. For example, isostructural compounds with varying substituents have been synthesized and analyzed using single-crystal diffraction. Understanding the structural aspects of these compounds can be crucial in the rational design of materials and molecules for various applications (Kariuki et al., 2021).
Antioxidant Properties
Novel derivatives containing the 1,2,3-triazole moiety have been synthesized and evaluated for their antioxidant properties. These studies involve various assays to measure the compounds' ability to inhibit lipid peroxidation, scavenge hydroxyl radicals, and inhibit soybean lypoxygenase, among others. Such research highlights the potential therapeutic applications of these compounds as antioxidants (Hadjipavlou-Litina et al., 2022).
properties
IUPAC Name |
[1-(3-fluorophenyl)triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4.ClH/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14;/h1-4,6H,5,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWZOLGCCQHMEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2363398.png)
![2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B2363399.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide](/img/structure/B2363402.png)

![N,N-dimethyl-5-[(phenylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B2363405.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2363408.png)





